![molecular formula C11H13NO4 B1528194 5-[(t-Butoxy)carbonyl]pyridine-2-carboxylic acid CAS No. 1415819-86-1](/img/structure/B1528194.png)
5-[(t-Butoxy)carbonyl]pyridine-2-carboxylic acid
Descripción general
Descripción
5-[(t-Butoxy)carbonyl]pyridine-2-carboxylic acid is a chemical compound with the molecular formula C11H13NO4 and a molecular weight of 223.23 . It is also known by other synonyms such as 5-[(2-methylpropan-2-yl)oxycarbonyl]pyridine-2-carboxylic acid and 5-(tert-butoxycarbonyl)picolinic acid .
Molecular Structure Analysis
The molecular structure of 5-[(t-Butoxy)carbonyl]pyridine-2-carboxylic acid can be represented by the canonical SMILES string:CC(C)(C)OC(=O)C1=CN=C(C=C1)C(=O)O . The InChI string representation is InChI=1S/C11H13NO4/c1-11(2,3)16-10(15)7-4-5-8(9(13)14)12-6-7/h4-6H,1-3H3,(H,13,14) . Chemical Reactions Analysis
While specific chemical reactions involving 5-[(t-Butoxy)carbonyl]pyridine-2-carboxylic acid are not available, carbonyl compounds like this one generally undergo nucleophilic addition reactions . The carbonyl carbon, being electron-poor, is an electrophile and a target for attack by electron-rich nucleophilic groups .Physical And Chemical Properties Analysis
The compound has a molecular weight of 223.23 and a molecular formula of C11H13NO4 . Other properties such as the exact mass (223.0844579), heavy atom count (16), hydrogen bond acceptor count (5), and hydrogen bond donor count (1) are also known .Aplicaciones Científicas De Investigación
1. Catalyst for Multi-component Synthesis
- Summary of Application: Pyridine-2-carboxylic acid is used as an efficient catalyst for the rapid multi-component synthesis of pyrazolo[3,4-b]quinolinones . This method is environmentally friendly and produces less chemical waste.
- Methods of Application: The multi-component reaction of aldehydes, 1,3-cyclodiones, and 5-amino-1-phenyl-pyrazoles regioselectively produced pyrazolo[3,4-b]quinolinones in excellent yield (84–98%) .
- Results or Outcomes: The reaction proceeded through the carbocation intermediate. This newly designed protocol quickly constructed products under milder conditions .
2. Cocrystallization with Squaric Acid
- Summary of Application: Squaric acid was used as a coformer to pyridine carboxylic acid cocrystallization . This resulted in the formation of three new complexes.
- Methods of Application: Three new complexes were prepared: pyridinium-2-carboxylate squaric acid adduct, pyridinium-3-carboxylic acid hydrogen squarate hemihydrate, and pyridinium-4-carboxylic acid hydrogen squarate .
- Results or Outcomes: X-ray structural analysis showed that picolinic acid exists in the first complex as a zwitterion. In contrast, pyridine carboxylic acids in the second and third complexes are in a cationic form .
3. Suzuki–Miyaura Coupling
- Summary of Application: Pyridine-2-carboxylic acid can be used in the Suzuki–Miyaura coupling reaction, which is a type of carbon–carbon bond forming reaction .
- Methods of Application: The Suzuki–Miyaura coupling reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .
- Results or Outcomes: This reaction is widely applied due to its mild and functional group tolerant reaction conditions, and it uses a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .
4. Colorimetric and Fluorogenic Responses
- Summary of Application: Carboxylic acids, including pyridine-2-carboxylic acid, can be used in colorimetric and fluorogenic responses .
- Methods of Application: This method uses sharp colorimetric, as well as fluorogenic responses in both physiological conditions and food additives .
- Results or Outcomes: This application is useful in the detection and quantification of certain substances in various conditions .
3. Suzuki–Miyaura Coupling
- Summary of Application: Pyridine-2-carboxylic acid can be used in the Suzuki–Miyaura coupling reaction, which is a type of carbon–carbon bond forming reaction .
- Methods of Application: The Suzuki–Miyaura coupling reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .
- Results or Outcomes: This reaction is widely applied due to its mild and functional group tolerant reaction conditions, and it uses a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .
4. Colorimetric and Fluorogenic Responses
- Summary of Application: Carboxylic acids, including pyridine-2-carboxylic acid, can be used in colorimetric and fluorogenic responses .
- Methods of Application: This method uses sharp colorimetric, as well as fluorogenic responses in both physiological conditions and food additives .
- Results or Outcomes: This application is useful in the detection and quantification of certain substances in various conditions .
Safety And Hazards
Propiedades
IUPAC Name |
5-[(2-methylpropan-2-yl)oxycarbonyl]pyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO4/c1-11(2,3)16-10(15)7-4-5-8(9(13)14)12-6-7/h4-6H,1-3H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPQFJFVPQZHGRD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CN=C(C=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(t-Butoxy)carbonyl]pyridine-2-carboxylic acid | |
CAS RN |
1415819-86-1 | |
| Record name | 5-[(tert-butoxy)carbonyl]pyridine-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



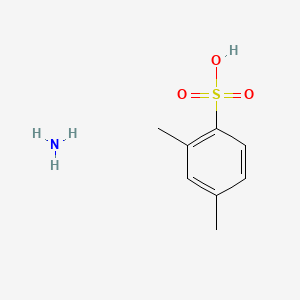
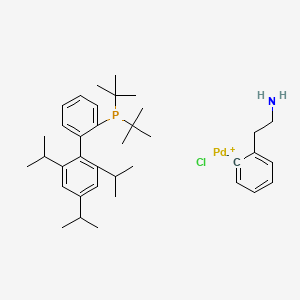
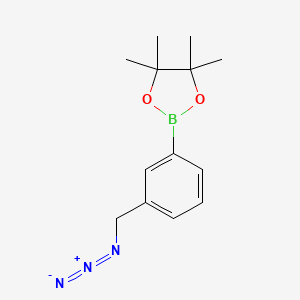
![Dipropyl({[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl})amine](/img/structure/B1528115.png)
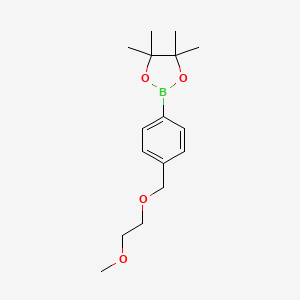
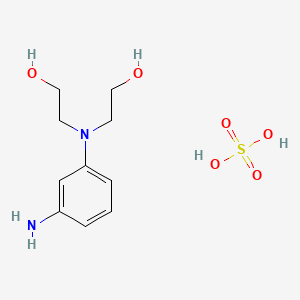
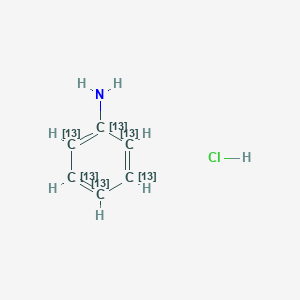
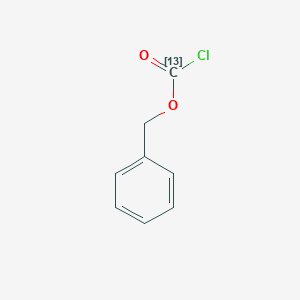

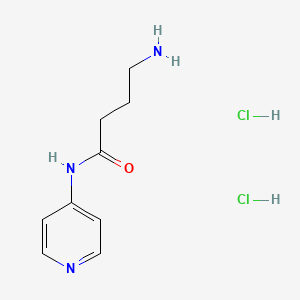
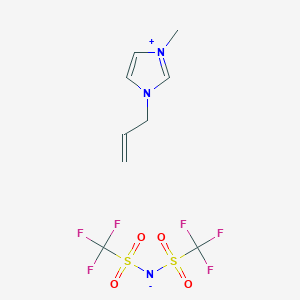
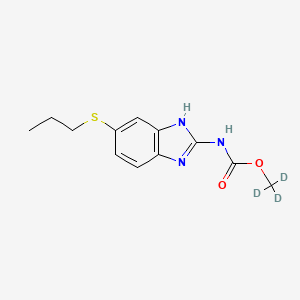
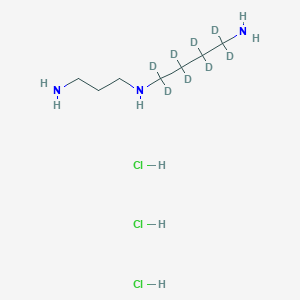
![5-Boc-3-hydroxy-2-(tetrahydropyran-4-yl)-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole](/img/structure/B1528134.png)